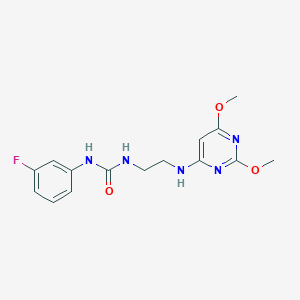
1-(2-((2,6-Dimethoxypyrimidin-4-yl)amino)ethyl)-3-(3-fluorophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is listed in chemical databases, but there is no detailed description available123.
Synthesis Analysis
Unfortunately, I couldn’t find any specific information on the synthesis of this compound231.
Molecular Structure Analysis
There is no detailed molecular structure analysis available for this compound31.
Chemical Reactions Analysis
I couldn’t find any specific information on the chemical reactions involving this compound231.
Physical And Chemical Properties Analysis
There is no detailed physical and chemical properties analysis available for this compound2.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis Techniques : The compound's synthesis involves multi-step reactions that leverage the reactivity of its core structural motifs, including pyrimidine and urea functionalities. A notable example includes the Biginelli reaction, which is a multicomponent reaction involving urea, benzaldehyde, and ethyl acetoacetate, demonstrating the compound's relevance in synthetic organic chemistry and the production of various derivatives with potential biological activity (S. George et al., 2010).
Dimerization Properties : Research into ureidopyrimidinones reveals their strong dimerization capability via quadruple hydrogen bonding. This property is significant for developing supramolecular assemblies, highlighting the compound's application in materials science and nanotechnology (F. H. Beijer et al., 1998).
Biological and Pharmacological Activities
Antitumor Activities : Derivatives containing the pyrimidine moiety have been synthesized and evaluated for their antitumor activities, demonstrating the potential of such compounds in cancer research and therapy (J. Xiong et al., 2009).
Antibacterial Agents : The synthesis of novel heterocyclic compounds containing a sulfonamido moiety, including those with pyrimidine rings, has shown promising antibacterial activity. This suggests potential applications in developing new antibiotics or antimicrobial agents (M. E. Azab et al., 2013).
Environmental Science
Herbicide Degradation : Studies on the degradation of sulfonylurea herbicides, structurally related to the compound of interest, in soil provide insights into environmental persistence and the biodegradation process, which is crucial for assessing environmental impact and developing more eco-friendly agrochemicals (Jin Kim et al., 2003).
Corrosion Inhibition : Urea derivatives, including those structurally similar to the compound , have been evaluated as corrosion inhibitors for metals, suggesting applications in industrial maintenance and protection (B. Mistry et al., 2011).
Safety And Hazards
Zukünftige Richtungen
There is no specific information available on the future directions of research or applications for this compound1.
Please note that this is a very specific compound and detailed information might not be readily available in public databases. For a comprehensive analysis, you might need to refer to scientific literature or conduct laboratory experiments. Always remember to follow safety guidelines when handling chemicals.
Eigenschaften
IUPAC Name |
1-[2-[(2,6-dimethoxypyrimidin-4-yl)amino]ethyl]-3-(3-fluorophenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN5O3/c1-23-13-9-12(20-15(21-13)24-2)17-6-7-18-14(22)19-11-5-3-4-10(16)8-11/h3-5,8-9H,6-7H2,1-2H3,(H,17,20,21)(H2,18,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOLYGEZVJJBZKM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)NCCNC(=O)NC2=CC(=CC=C2)F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-((2,6-Dimethoxypyrimidin-4-yl)amino)ethyl)-3-(3-fluorophenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

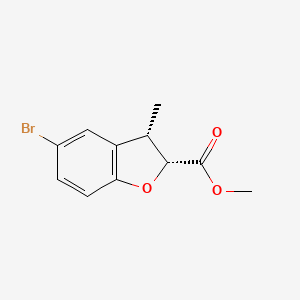
![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2354069.png)
![3-[(4-Bromophenyl)methyl]-8-(2-furylmethyl)-1-methyl-1,3,5-trihydroimidazolidi no[1,2-h]purine-2,4-dione](/img/structure/B2354070.png)
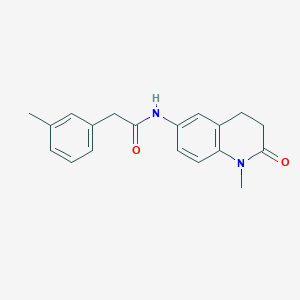
![2-[1-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2354072.png)
![8-((2,5-Dimethylphenyl)sulfonyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2354074.png)
![Ethyl 4-(2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2354077.png)
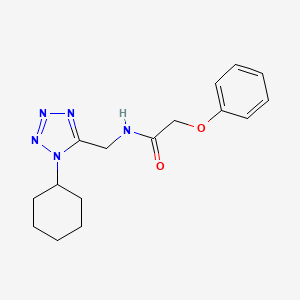
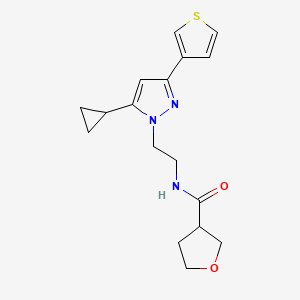
![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B2354080.png)
![(E)-3-phenyl-1-[4-[(E)-3-phenylprop-2-enoyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2354082.png)
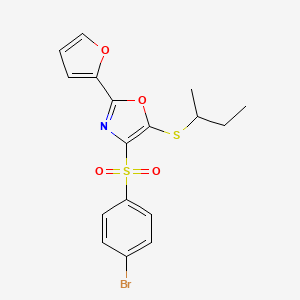

![cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol](/img/structure/B2354087.png)